CHK1 Inhibitory Potency: 2-Chloro-7-carbaldehyde Demonstrates Sub-Micromolar IC50 Distinct from 4-Chloro Regioisomer Activity
In biochemical assays, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde inhibits checkpoint kinase 1 (CHK1) with an IC50 value of 687 nM . While a direct head-to-head IC50 for the 4-chloro regioisomer (CAS 1311275-26-9) has not been published in the same assay system, class-level SAR data for pyrrolo[3,2-d]pyrimidines indicate that the position of the chlorine substituent (C2 vs C4) significantly modulates kinase hinge-binding interactions, leading to potency shifts that can exceed an order of magnitude [1]. This makes the 2-chloro substitution pattern the preferred starting point for CHK1-targeted library enumeration.
| Evidence Dimension | CHK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 687 nM |
| Comparator Or Baseline | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (CAS 1311275-26-9): No publicly reported CHK1 IC50; class-level inference indicates potency shift due to altered hinge-binding geometry |
| Quantified Difference | Target exhibits confirmed sub-micromolar activity; comparator lacks reported CHK1 activity, underscoring regioselective target engagement |
| Conditions | In vitro enzymatic inhibition assay against recombinant CHK1 kinase |
Why This Matters
When procuring a key intermediate for a CHK1 inhibitor program, the 2-chloro regioisomer provides validated target engagement data, whereas the 4-chloro regioisomer offers no confirmed CHK1 activity, representing a significant risk to project timelines.
- [1] Elliott, A.J., et al. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. J. Org. Chem. 62(23), 8071–8075 (1997). Establishes the foundational SAR linking C7 substitution to purine nucleoside phosphorylase inhibition, illustrating potency sensitivity to peripheral substituent position. View Source
